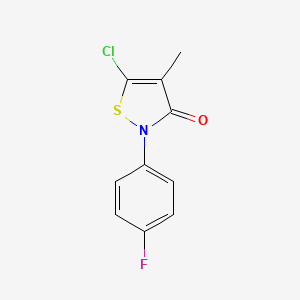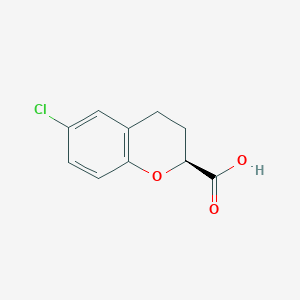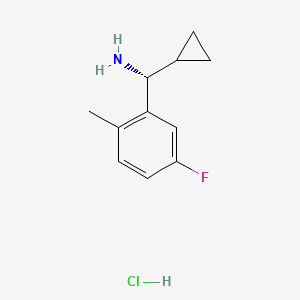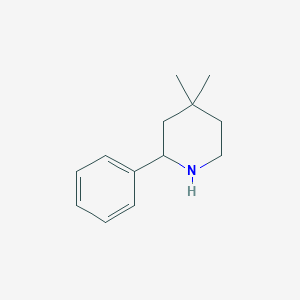
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is a chemical compound that belongs to the isothiazolone family. This compound is known for its antimicrobial properties and is often used in various industrial applications to prevent the growth of bacteria and fungi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur and methylating agents under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Industry: Used in the formulation of preservatives for paints, coatings, and personal care products.
Wirkmechanismus
The antimicrobial activity of 5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is primarily due to its ability to disrupt the cell membrane of microorganisms. It targets the thiol groups in proteins and enzymes, leading to the inactivation of essential cellular functions and ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: A closely related compound often used in combination with 2-Methyl-4-isothiazolin-3-one for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial efficacy and stability compared to other isothiazolones.
Eigenschaften
Molekularformel |
C10H7ClFNOS |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
5-chloro-2-(4-fluorophenyl)-4-methyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClFNOS/c1-6-9(11)15-13(10(6)14)8-4-2-7(12)3-5-8/h2-5H,1H3 |
InChI-Schlüssel |
RTSDGVPDZNJNJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SN(C1=O)C2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)





![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)

![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)

